molecular formula C6H5ClO2 B7795587 2-Chlororesorcinol CAS No. 31288-32-1

2-Chlororesorcinol

Cat. No. B7795587
CAS RN: 31288-32-1
M. Wt: 144.55 g/mol
InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N
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Description

2-Chlororesorcinol is a useful research compound. Its molecular formula is C6H5ClO2 and its molecular weight is 144.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlororesorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlororesorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Water Purification and Environmental Studies : 2-Chlororesorcinol and its derivatives are used in water purification processes. For example, the study by Souza et al. (2015) investigated the removal of the herbicide 2,4-D using electrolysis and sono-electrolysis, identifying 4-chlororesorcinol as one of the main intermediates in this process (Souza, F. et al., 2015).

  • Applications in Toxicology and Safety Assessments : In a report on the safety assessment of 4-Chlororesorcinol, Andersen (1996) found that it is used as a hair colorant in various products and is generally safe at concentrations below 1% (Andersen, F. A., 1996).

  • Inhibition of Tyrosinase and Potential Therapeutic Applications : Kull et al. (1954) investigated more than 400 aromatic compounds, including 4-Chlororesorcinol, for their ability to inhibit tyrosinase. They found that 4-Chlororesorcinol was significantly more potent than resorcinol in inhibiting melanin formation (Kull, F. et al., 1954).

  • Analysis in Environmental Toxicity Studies : The compound has been a focus in studies assessing the environmental impact of herbicides, like the study by Zuanazzi et al. (2020), which reviewed the toxicity and mutagenicity of 2,4-D herbicide, a compound related to 2-Chlororesorcinol (Zuanazzi, N. R. et al., 2020).

  • Role in Biodegradation Processes : Dargahi et al. (2021) examined the use of a hybrid system combining three-dimensional electrochemical process and a moving bed biofilm reactor in removing 2,4-D herbicides from aqueous solutions, which is relevant to the study of chlororesorcinols (Dargahi, A. et al., 2021).

properties

IUPAC Name

2-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVJOLLQTWFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953325
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlororesorcinol

CAS RN

6201-65-6, 31288-32-1
Record name 2-Chlororesorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6201-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlororesorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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